

Technical Guide: Biological Potentials of Oxazole-Containing Anilines

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Compound of Interest

Compound Name: 3-(Oxazol-2-yl)aniline

CAS No.: 35582-08-2

Cat. No.: B1610721

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Executive Summary

The oxazole-containing aniline scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the gap between structural rigidity and functional versatility. This guide analyzes the therapeutic utility of this moiety, specifically focusing on its dual-action potential as a kinase inhibitor (targeting the ATP-binding hinge region) and a tubulin polymerization inhibitor. By synthesizing the electronic properties of the 1,3-oxazole ring with the hydrogen-bonding capacity of the aniline amine, researchers can engineer ligands with nanomolar affinity for targets in oncology and infectious disease.

Structural Logic & Pharmacophore Analysis (SAR)

The biological potency of oxazole-containing anilines stems from the synergistic electronic environment created by the heterocycle and the aromatic amine.

The Oxazole Core[1][2]

- **Bioisosterism:** The 1,3-oxazole ring acts as a bioisostere for amides and esters but offers superior metabolic stability against hydrolysis.
- **Hydrogen Bonding:** The nitrogen atom (N3) serves as a hydrogen bond acceptor, while the oxygen (O1) contributes to the dipole moment, orienting the molecule within active sites.

- Pi-Stacking: The aromatic character facilitates

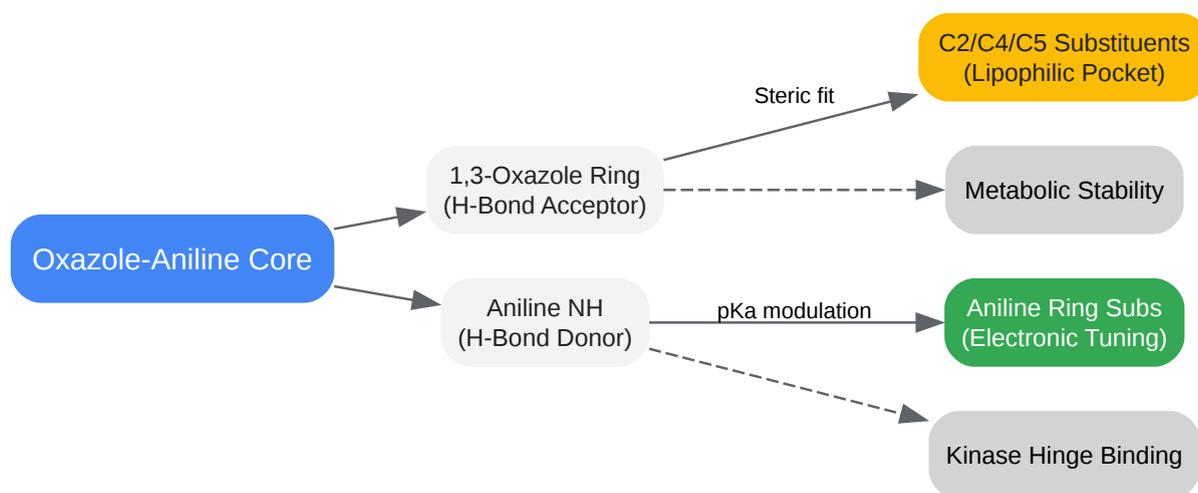
stacking interactions with phenylalanine or tryptophan residues in receptor pockets.

The Aniline Moiety

- Hinge Binding: In kinase inhibitors, the aniline NH typically acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met790 in EGFR).
- Electronic Tuning: Substituents on the aniline ring (electron-donating vs. electron-withdrawing) modulate the pKa of the amine and the electron density of the oxazole ring via conjugation.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.



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Figure 1: Structural dissection of the oxazole-aniline pharmacophore highlighting key interaction points.

Therapeutic Applications & Mechanisms[3][4]

Oncology: Kinase Inhibition (VEGFR/EGFR)

Oxazole-anilines are potent Type I and Type II kinase inhibitors. The oxazole nitrogen and aniline amine often form a "donor-acceptor" motif that mimics the adenine ring of ATP.

- Target: Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
- Mechanism: The scaffold occupies the ATP-binding pocket. The oxazole ring orients the aniline towards the "gatekeeper" residue, preventing ATP phosphorylation and downstream signaling (RAS/RAF/MEK/ERK).

Oncology: Tubulin Polymerization Inhibition

Certain 2,4-disubstituted oxazoles mimic the structure of Combretastatin A-4.

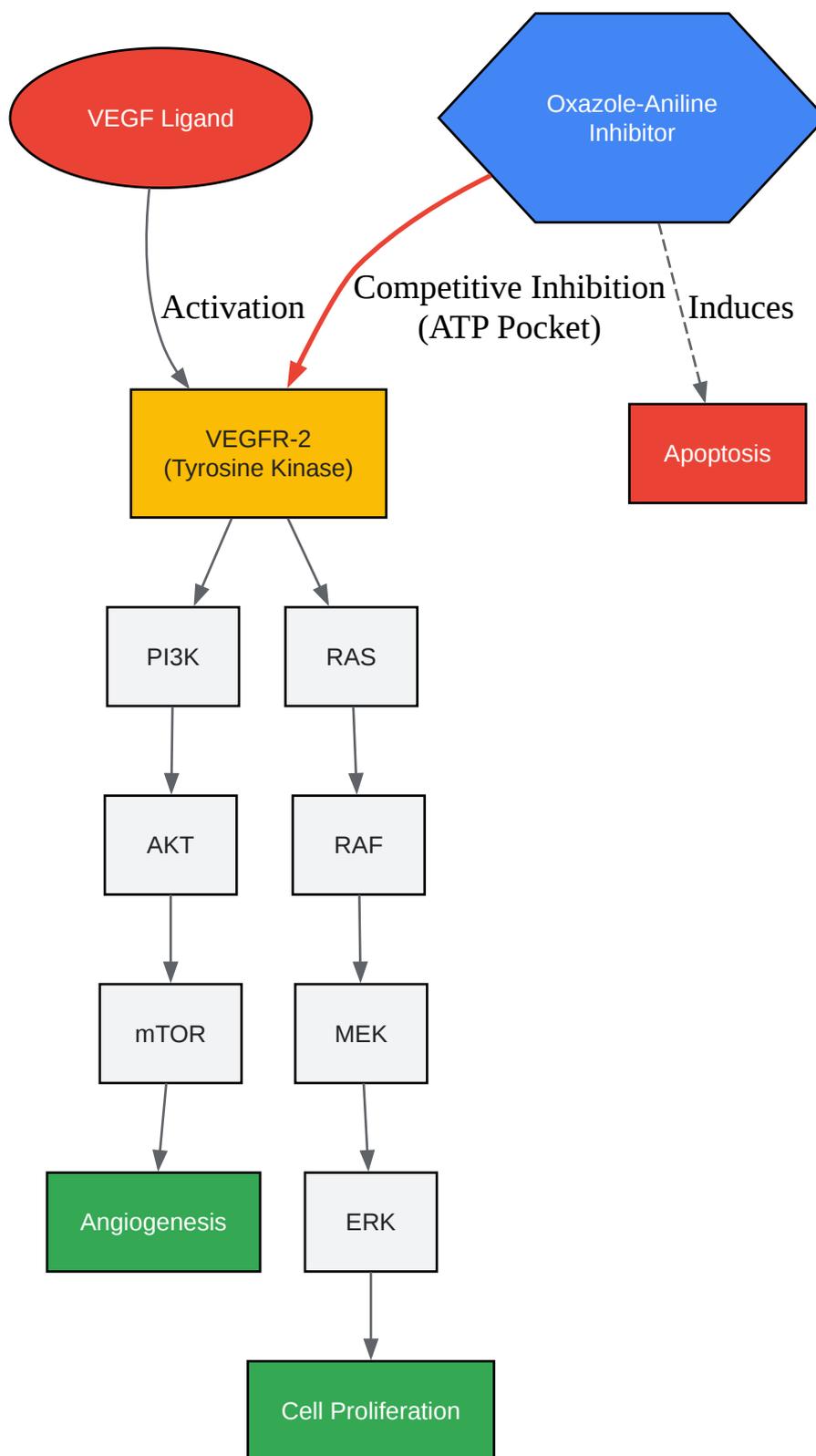
- Mechanism: They bind to the colchicine site of α -tubulin, inhibiting microtubule assembly. This leads to G2/M phase cell cycle arrest and apoptosis.^[1]
- Advantage: Unlike taxanes, these agents are often effective against multi-drug resistant (MDR) cell lines overexpressing P-glycoprotein.

Antimicrobial Activity^{[5][6][7][8][9][10][11]}

- Target: Bacterial DNA Gyrase (Subunit B).
- Mechanism: The scaffold stabilizes the DNA-gyrase complex, preventing DNA supercoiling essential for replication. This is particularly effective against Gram-positive strains (*S. aureus*, *B. subtilis*).

Mechanism of Action: Signaling Pathway

The following diagram details the downstream effects of VEGFR inhibition by oxazole-anilines in a cancer cell.



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Figure 2: Signal transduction blockade via competitive inhibition of VEGFR-2 by oxazole-aniline derivatives.

Representative Biological Data^{[2][4][5][6][7][8][9][11][12][13][14][15]}

The following table summarizes typical IC₅₀ values for optimized oxazole-aniline derivatives found in literature, illustrating their potency profile.

Target	Cell Line / Enzyme	Activity (IC ₅₀)	Reference Standard
VEGFR-2	Enzyme Assay	12 - 50 nM	Sorafenib (30 nM)
EGFR	A549 (Lung Cancer)	0.5 - 2.0 M	Gefitinib
Tubulin	MCF-7 (Breast Cancer)	10 - 100 nM	Combretastatin A-4
Bacteria	S. aureus (MRSA)	2 - 8 g/mL (MIC)	Ciprofloxacin
COX-2	Enzyme Assay	0.1 - 0.5 M	Celecoxib

Experimental Protocols

Synthesis: Buchwald-Hartwig Coupling Strategy

A robust method to generate the oxazole-aniline bond involves coupling a halo-oxazole with an aniline.

Reagents:

- 4-bromo-1,3-oxazole derivative (1.0 equiv)
- Substituted aniline (1.2 equiv)

- Pd(OAc)₂ (5 mol%)
- BINAP (10 mol%)
- Cs₂CO₃ (2.0 equiv)
- Toluene (Anhydrous)

Protocol:

- Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
- Loading: Add the halo-oxazole, aniline, Pd(OAc)₂, BINAP, and Cs₂CO₃.^[2]
- Solvation: Add anhydrous toluene via syringe.
- Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate in vacuo.
- Purification: Purify via flash column chromatography on silica gel.

Bioassay: In Vitro Kinase Inhibition (Self-Validating)

This protocol uses a FRET-based assay (e.g., Z'-LYTE) to verify kinase inhibition.

Logic: The assay measures the transfer of phosphate from ATP to a peptide substrate. Inhibition prevents phosphorylation, altering the FRET signal.

Steps:

- Preparation: Dilute test compounds (Oxazole-Anilines) in DMSO to 100x final concentration.
- Enzyme Mix: Prepare 2x Kinase/Peptide mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- ATP Mix: Prepare 2x ATP solution (at concentration for the specific kinase).

- Incubation:
 - Add 10

L compound solution to 384-well plate.
 - Add 5

L Enzyme/Peptide mix.
 - Add 5

L ATP mix to initiate reaction.
 - Incubate for 1 hour at RT.
- Development: Add Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.
- Readout: Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.
- Validation: Calculate Z'-factor. A Z' > 0.5 confirms assay quality.

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